molecular formula C37H72N4O5S B1662500 Trodusquemine CAS No. 186139-09-3

Trodusquemine

Numéro de catalogue: B1662500
Numéro CAS: 186139-09-3
Poids moléculaire: 685.1 g/mol
Clé InChI: WUJVPODXELZABP-FWJXURDUSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

Cardiovascular Applications

Mechanism of Action
Trodusquemine has been shown to block the activity of PTP1B, an enzyme linked to the development of atherosclerosis by promoting the accumulation of fat within arterial walls. This mechanism is crucial as PTP1B activity is often elevated in individuals with obesity and diabetes, conditions that predispose them to cardiovascular diseases.

Preclinical Studies
Research conducted at the University of Aberdeen demonstrated that this compound could reverse atherosclerosis in mouse models. A single dose effectively reduced fatty plaques in arteries, showcasing its potential as a therapeutic agent against cardiovascular diseases. Subsequent studies on human white blood cells confirmed similar biochemical changes, indicating that this compound could inhibit foam cell formation from macrophages, which is a key factor in plaque development .

Clinical Implications
The findings suggest that this compound may serve as a novel therapeutic approach for treating atherosclerosis and related cardiovascular conditions. The research team aims to advance these findings into clinical trials to evaluate efficacy in human patients .

Diabetes Management

Role in Diabetes Therapy
this compound has also been investigated for its effects on metabolic disorders like type 2 diabetes. By inhibiting PTP1B, it enhances insulin signaling pathways, potentially improving glycemic control in diabetic patients. Phase 1 clinical trials have shown promising results regarding its safety and pharmacokinetics in overweight individuals with type 2 diabetes .

Synergistic Effects with Other Therapies
There is ongoing research into combining this compound with other antidiabetic medications to enhance therapeutic outcomes. The drug's ability to lower cholesterol levels while improving insulin sensitivity positions it as a valuable addition to diabetes management strategies .

Neurodegenerative Disorders

Alzheimer's Disease Research
Recent studies have indicated that this compound may mitigate the toxicity associated with amyloid-beta (Aβ) aggregation, a hallmark of Alzheimer's disease. It has been shown to reduce the binding affinity of toxic Aβ oligomers to neuronal membranes, thereby protecting neuroblastoma cells from cytotoxicity .

Parkinson's Disease Applications
In models of Parkinson's disease, this compound has demonstrated the ability to lower toxicity related to alpha-synuclein aggregation. These findings suggest that it could play a role in developing therapies aimed at neuroprotection and slowing disease progression .

Data Tables

Application Area Findings Study Reference
Cardiovascular DiseaseReduced fatty plaques in arteries; inhibited foam cell formation
DiabetesImproved insulin sensitivity; ongoing Phase 1 trials
Alzheimer's DiseaseReduced toxicity from Aβ oligomers; neuroprotective effects
Parkinson's DiseaseLowered toxicity from alpha-synuclein aggregates

Case Studies

  • Cardiovascular Study (University of Aberdeen) : Preclinical trials showed that this compound significantly reduced arterial plaque formation in mice fed a high-fat diet. Follow-up studies on human blood cells confirmed similar mechanisms at play, reinforcing its potential as a future treatment for atherosclerosis .
  • Diabetes Phase 1 Trials : Initial trials focused on assessing the safety and pharmacokinetics of this compound in obese diabetic volunteers showed favorable results, paving the way for further clinical investigations into its efficacy as an antidiabetic agent .
  • Neurodegenerative Research : Investigations into this compound's effects on neuroblastoma cells revealed its capacity to ameliorate Aβ-induced toxicity, suggesting possible applications in Alzheimer's disease therapy .

Mécanisme D'action

Target of Action

Trodusquemine, also known as MSI-1436, primarily targets Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B is a key metabolic enzyme associated with insulin resistance and cellular metabolic malfunctions . It also interacts with Sodium-dependent dopamine and noradrenaline transporters .

Mode of Action

This compound is a spermine metabolite of cholesterol that possibly acts on the paraventricular nucleus in the hypothalamus . It suppresses feeding, prevents reduction in energy expenditure, causes hormonal changes, and induces patterns of neuropeptide expression normally associated with weight loss . This compound enhances insulin sensitivity through inhibition of PTP1B centrally and peripherally . It also acts as a dopamine and norepinephrine reuptake inhibitor, an ion transport modulator, and a downregulator of Agouti-related peptide (AgRP) and neuropeptide Y (NPY) expression .

Biochemical Pathways

This compound affects several biochemical pathways. It mitigates ER stress by downregulating the expression of IRE1, ATF6, and PERK transcripts, all key ER stress sensors . It also inhibits the XBP1 splicing, thus reducing its UPR-associated transcriptional activity . Furthermore, it promotes mitochondrial dynamics by modulating mitochondria quantity and morphotype, and increasing the expression of PINK1, MFN1, and MFN2 .

Pharmacokinetics

It is known to be a safe, bioavailable compound that has even entered clinical trials .

Result of Action

This compound has demonstrated the ability to stimulate regeneration of heart and multiple other tissues in animal models . It promotes cell entry into the cell cycle and protects them from apoptosis by regulating mitochondrial dynamics and biogenesis . It also increases glucose uptake and protects cells from stress by reorganizing their morphological architecture .

Action Environment

The action of this compound can be influenced by environmental factors such as the presence of lipotoxic conditions . For instance, under lipotoxic conditions, it has shown to enhance glucose uptake by increasing the expression of SIRT1, which is associated with liver insulin sensitivity .

Analyse Biochimique

Biochemical Properties

Trodusquemine is a non-competitive allosteric inhibitor of protein tyrosine phosphatase 1B (PTP1B) with an IC50 value of 1 μmol/L . Inhibition of PTP1B prevents dephosphorylation of the insulin receptor, thereby increasing insulin signaling and lowering blood glucose . This compound also demonstrates affinity for the dopamine transporter (IC 50 0.4 μmol/L) and norepinephrine transporter (IC 50 0.7 μmol/L) .

Cellular Effects

This compound has been shown to have various effects on cells. It suppresses appetite, promotes weight loss, and rescues hyperglycemia in genetic mouse models of obesity and diabetes . Other effects of this compound include amelioration of the metabolic syndrome in mouse models of insulin resistance , correction of hepatic steatosis in ob/ob mice , and reversal of atherosclerosis in LDLR knock-out mice .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of PTP1B, which prevents the dephosphorylation of the insulin receptor, thereby increasing insulin signaling and lowering blood glucose . This compound also demonstrates affinity for the dopamine transporter and norepinephrine transporter .

Temporal Effects in Laboratory Settings

It has been shown to have long-term effects on cellular function, such as promoting weight loss and rescuing hyperglycemia in genetic mouse models of obesity and diabetes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, it has been shown to suppress appetite, promote weight loss, and rescue hyperglycemia in genetic mouse models of obesity and diabetes

Metabolic Pathways

This compound is involved in the metabolic pathway related to the inhibition of PTP1B, which prevents the dephosphorylation of the insulin receptor, thereby increasing insulin signaling and lowering blood glucose

Transport and Distribution

It is known that this compound demonstrates affinity for the dopamine transporter and norepinephrine transporter .

Subcellular Localization

It is known that this compound inhibits PTP1B, which prevents the dephosphorylation of the insulin receptor, thereby increasing insulin signaling and lowering blood glucose .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La trodusquemine est synthétisée par une série de réactions chimiques à partir du cholestérol. Le cycle stéroïdien est constitué d'un cholestane avec un groupe hydroxyle en C-7 et un groupe sulfate en C-24. La spermine est conjuguée à la fraction stéroïdienne en C-3 . La voie de synthèse implique la protection des groupes amino et alcool, suivie d'une alkylation, d'une amination réductrice et d'une hydrogénolyse catalytique .

Méthodes de production industrielle

Les méthodes de production industrielle de la this compound ne sont pas largement documentées. La synthèse implique généralement des réactions chimiques à grande échelle dans des conditions contrôlées pour garantir un rendement et une pureté élevés. Le processus peut inclure des étapes telles que l'extraction, la purification et la cristallisation pour obtenir le produit final.

Analyse Des Réactions Chimiques

Types de réactions

La trodusquemine subit diverses réactions chimiques, notamment :

    Oxydation : Introduction d'oxygène ou élimination d'hydrogène.

    Réduction : Addition d'hydrogène ou élimination d'oxygène.

    Substitution : Remplacement d'un groupe fonctionnel par un autre.

Réactifs et conditions courants

Les réactifs courants utilisés dans la synthèse et les réactions de la this compound comprennent le chlorobutanol, le 1,3-diaminopropane et le 3-cétocholéstérol . Les conditions réactionnelles impliquent souvent des températures contrôlées, des niveaux de pH et l'utilisation de catalyseurs pour faciliter les transformations chimiques souhaitées.

Principaux produits

Les principaux produits formés à partir des réactions impliquant la this compound comprennent divers dérivés et analogues avec des groupes fonctionnels modifiés. Ces produits sont souvent évalués pour leur activité biologique et leurs applications thérapeutiques potentielles.

Applications de la recherche scientifique

La this compound a un large éventail d'applications de recherche scientifique, notamment :

Mécanisme d'action

La this compound exerce ses effets en inhibant la protéine tyrosine phosphatase 1B (PTP1B), une enzyme impliquée dans la régulation de l'insuline . En empêchant la déphosphorylation du récepteur de l'insuline, la this compound améliore la signalisation de l'insuline et abaisse les taux de glucose sanguin . Elle présente également une affinité pour les transporteurs de dopamine et de noradrénaline, contribuant à ses effets coupe-faim et de perte de poids . De plus, la this compound module la dynamique et la biogenèse mitochondriales, favorisant la santé et le fonctionnement cellulaires .

Comparaison Avec Des Composés Similaires

Activité Biologique

Trodusquemine (MSI-1436) is a naturally occurring aminosterol that has garnered significant attention for its diverse biological activities, particularly in the context of neurodegenerative diseases, cardiovascular health, and metabolic disorders. This article explores the compound's mechanisms of action, therapeutic potential, and relevant research findings.

This compound exhibits its biological effects through several mechanisms:

  • Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B) : this compound acts as a potent and specific inhibitor of PTP1B, an enzyme implicated in obesity and diabetes. By inhibiting PTP1B, this compound helps to ameliorate conditions associated with chronic inflammation and metabolic dysfunction .
  • Interaction with Lipid Membranes : Studies using techniques such as fluorescence resonance energy transfer (FRET) and nuclear magnetic resonance (NMR) have shown that this compound binds to lipid bilayers, altering their properties. This binding reduces the negative charge of the membrane and may prevent the toxicity associated with misfolded protein oligomers in neurodegenerative conditions .
  • Modulation of Protein Aggregation : this compound has been shown to inhibit the aggregation of α-synuclein and amyloid-beta (Aβ) oligomers, which are associated with Parkinson's and Alzheimer's diseases, respectively. While it enhances the aggregation of Aβ42 by accelerating secondary nucleation, it simultaneously reduces the cytotoxic effects of these oligomers on neuronal cells .

Neurodegenerative Diseases

This compound has demonstrated promise in various preclinical models for neurodegenerative diseases:

  • Alzheimer's Disease : In a C. elegans model, this compound reduced toxicity linked to Aβ42 aggregation and improved cell viability . It also restored memory deficits in mouse models .
  • Parkinson's Disease : this compound mitigated α-synuclein toxicity in neuroblastoma cells and improved survival in C. elegans models of Parkinson's disease .

Cardiovascular Health

Recent studies have highlighted this compound's potential in treating atherosclerosis:

  • Atherosclerosis : this compound effectively reduced aortic plaque formation in mice on high-fat diets by inhibiting PTP1B activity. This action prevented macrophages from becoming foam cells, thereby reducing inflammation and cholesterol accumulation in arterial walls .

Case Studies and Research Findings

Below is a summary table of key studies highlighting the biological activity of this compound:

Study ReferenceFocus AreaKey Findings
NeuroprotectionThis compound prevents misfolded protein oligomer binding to membranes, reducing toxicity in neurodegenerative models.
Cardiovascular HealthInhibits PTP1B, preventing foam cell formation; significant reduction in atherosclerotic plaques in mice.
Protein AggregationReduces cytotoxicity of Aβ42 oligomers while enhancing their aggregation rate; improves neuronal cell viability.
Cognitive FunctionRestores memory deficits in Alzheimer’s models; reverses schizophrenia-like behaviors in mice.

Propriétés

IUPAC Name

[(3R,6R)-6-[(3S,5R,7R,8R,9S,10S,13R,14S,17R)-3-[3-[4-(3-aminopropylamino)butylamino]propylamino]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl] hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H72N4O5S/c1-26(2)34(46-47(43,44)45)13-10-27(3)30-11-12-31-35-32(15-17-37(30,31)5)36(4)16-14-29(24-28(36)25-33(35)42)41-23-9-22-40-20-7-6-19-39-21-8-18-38/h26-35,39-42H,6-25,38H2,1-5H3,(H,43,44,45)/t27-,28-,29+,30-,31+,32+,33-,34-,35+,36+,37-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUJVPODXELZABP-FWJXURDUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CCC(C)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)NCCCNCCCCNCCCN)C)O)C)OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC[C@H](C(C)C)OS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@@H]4[C@@]3(CC[C@@H](C4)NCCCNCCCCNCCCN)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H72N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701317590
Record name Trodusquemine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701317590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

685.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Trodusquemine is a spermine metabolite of cholesterol which possibly acts on the paraventricular nucleus in the hypothalamus. Trodusquemine suppresses feeding, prevents reduction in energy expenditure, causes hormonal changes, and induces patterns of neuropeptide expression normally associated with weight loss. Trosdusquemine enhances insulin sensitivity through inhibition of protein tyrosine phostphatase 1B centrally and peripherally (PTP-1B), dopamine and norepinephrine reuptake, an ion transport modulator and a downregulator of Agouti-related peptide (AgRP) and neuropeptide Y (NPY) expression.
Record name Trodusquemine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06333
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

186139-09-3
Record name Trodusquemine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=186139-09-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trodusquemine [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186139093
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trodusquemine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06333
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Trodusquemine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701317590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TRODUSQUEMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KKC12PIF16
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trodusquemine
Reactant of Route 2
Reactant of Route 2
Trodusquemine
Reactant of Route 3
Reactant of Route 3
Trodusquemine
Reactant of Route 4
Reactant of Route 4
Trodusquemine
Reactant of Route 5
Reactant of Route 5
Trodusquemine
Reactant of Route 6
Reactant of Route 6
Trodusquemine
Customer
Q & A

Q1: What is Trodusquemine and how does it work?

A: this compound, also known as MSI-1436, is a naturally occurring aminosterol originally isolated from the dogfish shark (Squalus acanthias). [] Its therapeutic potential stems from its ability to act as a non-competitive, allosteric inhibitor of the enzyme protein tyrosine phosphatase 1B (PTP1B). []

Q2: How does this compound's inhibition of PTP1B translate to its observed therapeutic effects?

A: PTP1B is a negative regulator of both insulin and leptin signaling pathways. [] By inhibiting PTP1B, this compound prevents the dephosphorylation of insulin receptors, thereby enhancing insulin signaling and improving insulin sensitivity. [] This, in turn, can lead to improved glucose uptake and utilization, making it a potential therapeutic agent for type 2 diabetes and obesity. [, ]

Q3: What is the significance of this compound being an allosteric inhibitor of PTP1B?

A: Allosteric inhibitors bind to a site on the enzyme other than the active site, inducing a conformational change that reduces the enzyme's activity. This is significant because allosteric inhibitors offer advantages in terms of selectivity and potentially fewer off-target effects compared to active site inhibitors. [, ]

Q4: Besides its effects on insulin signaling, what other therapeutic benefits have been associated with this compound?

A: Research suggests that this compound possesses a diverse range of potential therapeutic applications, including:* Anti-cancer activity: Studies show this compound can inhibit tumor cell proliferation, particularly in HER2-driven cancers where PTP1B is upregulated. [, ]* Neuroprotective effects: this compound has shown promise in preclinical models of Alzheimer's and Parkinson’s diseases by interfering with the aggregation and toxicity of misfolded proteins like amyloid-β and α-synuclein. [, , , ] * Anti-atherosclerotic activity: Research indicates this compound may reduce atherosclerotic plaque formation and improve lipid profiles. [, ]* Tissue regeneration: Studies suggest this compound may stimulate the regeneration of heart and other tissues. []

Q5: What is known about the structure of this compound?

A: this compound is a cholestane derivative with a spermine moiety attached. [] Its specific structural characterization, including molecular formula, weight, and spectroscopic data, can be found in publications dedicated to the isolation and characterization of this natural product. []

Q6: How does the structure of this compound relate to its activity?

A: While detailed structure-activity relationship (SAR) studies for this compound are ongoing, initial findings suggest that both the steroidal core and the polyamine tail are essential for its biological activity. [, , ]

Q7: How does this compound interact with cell membranes?

A: this compound has been shown to bind to cell membranes, with a preference for the outer leaflet. [, , ] This interaction is believed to be important for its ability to protect cells from the toxic effects of misfolded protein oligomers. [, , , ]

Q8: How does the membrane interaction of this compound contribute to its neuroprotective effects?

A: Studies suggest that this compound can displace toxic protein oligomers from cell membranes, thereby preventing their damaging effects on neuronal cells. [, , ]

Q9: What are the implications of this compound's ability to cross the blood-brain barrier?

A: this compound's ability to cross the blood-brain barrier is significant because it allows the compound to reach the central nervous system, making it a potential therapeutic candidate for neurological disorders like Alzheimer’s and Parkinson’s diseases. [, , ]

Q10: What is known about the pharmacokinetics of this compound?

A: Information on the absorption, distribution, metabolism, and excretion (ADME) of this compound is currently being investigated in preclinical and clinical studies. [, ]

Q11: Have any clinical trials been conducted with this compound?

A: Yes, this compound has been evaluated in Phase 1 clinical trials for the treatment of HER2-positive breast cancer. [] Further clinical trials are underway to explore its therapeutic potential in other diseases.

Q12: What is the current status of this compound as a potential therapeutic agent?

A: this compound is currently in various stages of preclinical and clinical development. While promising results have been observed in preclinical studies and early clinical trials, further research is needed to fully evaluate its safety and efficacy in humans. [, , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.